molecular formula C62H82Cl2N2O14 B1223034 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride CAS No. 71561-35-8

3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride

Cat. No.: B1223034
CAS No.: 71561-35-8
M. Wt: 1150.2 g/mol
InChI Key: IHNPCWAOUZRLGR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride is a complex organic molecule It is characterized by multiple methoxy groups, isoquinoline structures, and a dichloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including:

    Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Quaternization: The isoquinoline nitrogen is quaternized using an alkyl halide, such as methyl iodide, to form the isoquinolinium salt.

    Linker Formation: The propyl linker is introduced through nucleophilic substitution reactions.

    Final Coupling: The final coupling of the two isoquinolinium units is achieved through esterification reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the isoquinolinium core, potentially converting it to a dihydroisoquinoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Compounds with substituted aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It can bind to specific receptors in biological systems, potentially modulating their activity.

Medicine

    Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, such as the dopamine or serotonin pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Noscapine: Another isoquinoline alkaloid with antitussive and anticancer properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Uniqueness

    Structural Complexity: The compound’s multiple methoxy groups and isoquinoline units make it structurally unique compared to other isoquinoline derivatives.

    Biological Activity: Its potential to modulate multiple biological targets and pathways sets it apart from simpler isoquinoline compounds.

Properties

CAS No.

71561-35-8

Molecular Formula

C62H82Cl2N2O14

Molecular Weight

1150.2 g/mol

IUPAC Name

3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride

InChI

InChI=1S/C62H82N2O14.2ClH/c1-63(26-22-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)24-14-28-77-59(65)20-18-41-16-13-17-42(30-41)19-21-60(66)78-29-15-25-64(2)27-23-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h13,16-17,30,33-40,49-50H,14-15,18-29,31-32H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

IHNPCWAOUZRLGR-UHFFFAOYSA-L

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Synonyms

is(3-(1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-1-(3,4,5-trimethoxybenzyl)isoquinolinium)propyl)1,3-phenylenedipropionic acid
BW 785 U
BW 785U
BW-785U
BW785U

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.